N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole core linked to a pyridine ring and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzimidazole intermediate.
Addition of Phenethyl Group: The phenethyl group is attached via an acylation reaction, using phenethylamine and an appropriate acylating agent like acetic anhydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenethyl moieties.
Reduction: Reduction reactions can target the pyridine ring or the benzimidazole core, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in organic synthesis due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The pyridine ring and phenethyl group further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-phenethyl-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- N-phenethyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- N-phenethyl-2-(2-(quinolin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Uniqueness
N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-21(24-15-10-17-6-2-1-3-7-17)16-26-20-9-5-4-8-19(20)25-22(26)18-11-13-23-14-12-18/h1-9,11-14H,10,15-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOIFYRILDPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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